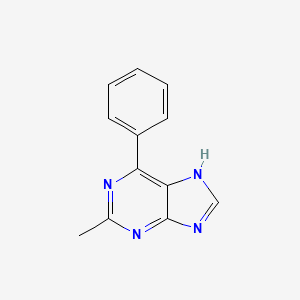
8-Hydroxyquinoline-5-carbaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-5-carbaldehyde hydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a quinoline ring fused with a phenol ring, with a hydroxyl group at position 8 and an aldehyde group at position 5. The hydrochloride form enhances its solubility and stability, making it useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde hydrochloride typically involves the following steps:
Starting Material: The process begins with 8-hydroxyquinoline.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group at position 8 can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation can be achieved using bromine (Br2) in chloroform, while alkylation can be done using alkyl halides in the presence of a base.
Major Products:
Oxidation: 8-Hydroxyquinoline-5-carboxylic acid.
Reduction: 8-Hydroxyquinoline-5-methanol.
Substitution: Various halogenated or alkylated derivatives of 8-hydroxyquinoline.
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and as a chelating agent for metal ions.
Mecanismo De Acción
The mechanism of action of 8-hydroxyquinoline-5-carbaldehyde hydrochloride involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. In medicinal applications, the compound can inhibit enzymes and proteins involved in disease pathways, such as those in cancer and neurodegenerative diseases.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in various industrial applications.
Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde hydrochloride is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for diverse chemical modifications and applications. Its hydrochloride form further enhances its solubility and stability, making it more versatile in research and industrial applications.
Propiedades
Número CAS |
57434-87-4 |
|---|---|
Fórmula molecular |
C10H8ClNO2 |
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
8-hydroxyquinoline-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H |
Clave InChI |
ZJONKYPLPDYTCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



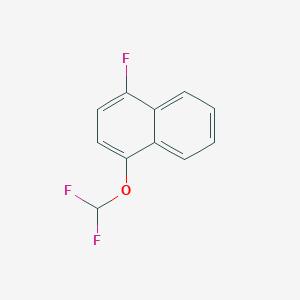

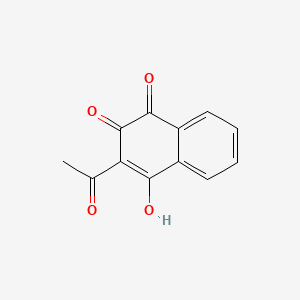
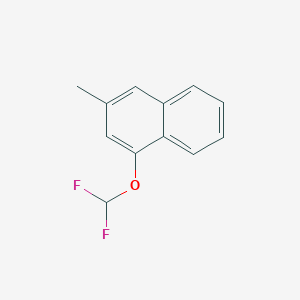
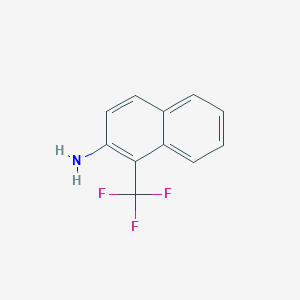


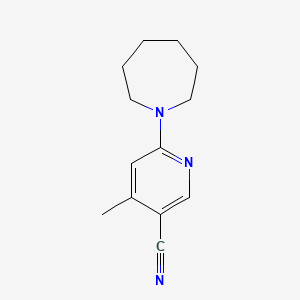

![2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11892662.png)
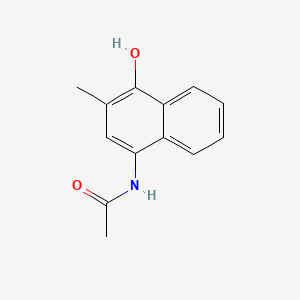
![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)
